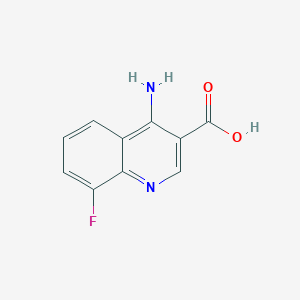

4-Amino-8-fluoroquinoline-3-carboxylic acid

CAS No.: 476683-65-5

Cat. No.: VC2067510

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476683-65-5 |

|---|---|

| Molecular Formula | C10H7FN2O2 |

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 4-amino-8-fluoroquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) |

| Standard InChI Key | ZAQWDAXYUKQODW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N |

| Canonical SMILES | C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N |

Introduction

Chemical Structure and Properties

4-Amino-8-fluoroquinoline-3-carboxylic acid belongs to the quinoline family of compounds, specifically fluorinated quinolines, which are known for their diverse biological activities. The parent compound is documented in chemical databases with the PubChem CID 17028177 .

Molecular Structure

The compound features a quinoline core structure with three key functional groups:

-

An amino group (-NH₂) at position 4

-

A fluorine atom at position 8

-

A carboxylic acid group (-COOH) at position 3

The presence of these functional groups creates a molecule with both nucleophilic and electrophilic sites, making it versatile for chemical modifications.

Physical and Chemical Properties

The molecule exists in various forms, including as a dihydrate (C₁₀H₁₁FN₂O₄), which has been documented with PubChem CID 73012702 . The compound possesses several identifiable characteristics:

| Property | Value |

|---|---|

| Molecular Formula (anhydrous) | C₁₀H₇FN₂O₂ |

| Molecular Weight (anhydrous) | Approximately 206.17 g/mol |

| Molecular Formula (dihydrate) | C₁₀H₁₁FN₂O₄ |

| Molecular Weight (dihydrate) | 242.20 g/mol |

| Appearance | Typically a solid at room temperature |

| Chemical Identifiers | InChI=1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 |

| SMILES Notation | C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N.O.O |

The compound contains both hydrophilic (amino and carboxylic acid) and hydrophobic (quinoline ring) moieties, giving it potential amphiphilic properties.

Structural Analogs and Related Compounds

Comparative Analysis

The table below compares 4-amino-8-fluoroquinoline-3-carboxylic acid with its closest analog:

| Property | 4-Amino-8-fluoroquinoline-3-carboxylic acid | 4-Amino-8-isopropylquinoline-3-carboxylic acid |

|---|---|---|

| Molecular Weight | ~206.17 g/mol (anhydrous) | 230.26 g/mol |

| Position 8 Substituent | Fluorine | Isopropyl group |

| PubChem CID | 17028177 (parent) | 53264515 |

| Polarity | Higher (due to F atom) | Lower (due to isopropyl group) |

| Modification Date | March 8, 2025 (dihydrate) | April 5, 2025 |

The fluorinated compound likely possesses different physicochemical properties compared to its isopropyl analog, particularly in terms of lipophilicity, hydrogen bonding capability, and metabolic stability.

Biological and Pharmacological Activities

Antimicrobial Properties

The quinoline scaffold in general has been associated with various pharmacological activities. The derivatives synthesized from 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester have shown notable antibacterial properties against various microorganisms .

Activity Spectrum

The thiadiazolo pyrimidin derivatives synthesized from 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester demonstrated activity against:

Gram-positive bacteria:

-

Bacillus subtilis

-

Micrococcus luteus

-

Staphylococcus aureus

Gram-negative bacteria:

-

Proteus vulgaris

-

Salmonella typhimurium

-

Pseudomonas aeruginosa

-

Escherichia coli

The compounds showed varying degrees of activity against these organisms. For example, derivative 5e showed considerable activity against B. subtilis, while compounds 5b and 5f were significantly active against M. luteus compared to standard drugs .

Applications in Chemical Synthesis

As a Building Block

4-Amino-8-fluoroquinoline-3-carboxylic acid and its derivatives serve as important building blocks in the synthesis of more complex molecular structures, particularly those with potential pharmaceutical applications .

Reaction Pathways

The compound's reactivity is dictated by its functional groups:

-

The amino group at position 4 can participate in various condensation reactions

-

The carboxylic acid group allows for esterification, amide formation, and other transformations

-

The quinoline core can undergo electrophilic and nucleophilic substitutions

In documented syntheses, the ester derivative undergoes reactions with carbon disulfide, hydrazine hydrate, and subsequent cyclization to form various heterocyclic systems .

Analytical Methods and Identification

Spectroscopic Identification

While specific spectral data for 4-amino-8-fluoroquinoline-3-carboxylic acid itself isn't provided in the available sources, the spectral characteristics of its derivatives have been documented:

IR Spectroscopy:

-

N-H stretching: ~3347-3358 cm⁻¹

-

Aromatic C-H stretching: ~3048-3052 cm⁻¹

-

C=O stretching: ~1738-1740 cm⁻¹

-

C=C stretching (aromatic): ~1640-1648 cm⁻¹

NMR Spectroscopy:

The NMR profiles of the derivatives provide insights into the likely spectral characteristics of the parent compound, with aromatic protons typically appearing in the range of δ 7.47-7.89 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume